

L-364,918 (Devazepide): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] As a member of the benzodiazepine class, it exhibits high affinity and specificity for the CCK1 receptor, which is primarily located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological characteristics of L-364,918, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

L-364,918, or Devazepide, is a synthetic organic compound. Its chemical identity and key properties are summarized below.

Chemical Structure:

- IUPAC Name: N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide[1][3]
- Synonyms: Devazepide, MK-329[1][4]
- CAS Number: 103420-77-5[1][4]



- Molecular Formula: C25H20N4O2[1][4]
- SMILES: O=C(c1c[nH]c2ccccc12)N[C@H]3N=C(c4ccccc4)c5ccccc5N(C)C3=O[1][4]

Physicochemical Properties:

Property	Value	Reference
Molecular Weight	408.46 g/mol	[1]
Appearance	Solid	[5]
Solubility	Soluble in DMSO and ethanol.	[2]
Storage	Store at +4°C.	[2]

Pharmacological Properties and Data Presentation

L-364,918 acts as a competitive antagonist at the CCK1 receptor. By blocking the binding of the endogenous ligand cholecystokinin (CCK), it inhibits downstream signaling pathways. This mechanism of action makes it a valuable tool for studying the physiological roles of CCK and a potential therapeutic agent for various gastrointestinal disorders.[2]

Quantitative Pharmacological Data:

The potency and selectivity of L-364,918 have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of L-364,918



Parameter	Species/Tissue	Receptor	Value	Reference
IC50	Rat Pancreas	ССК	81 pM	[5]
IC50	Bovine Gallbladder	ССК	45 pM	[5]
IC ₅₀	Guinea Pig Brain	ССК	245 nM	[5]
Ki	Guinea Pig Pancreas	ССК	4 ± 1 nM	[6]
pA ₂	Guinea Pig Pancreatic Acini	ССК	10.01 ± 0.31	[3]

Table 2: In Vivo Efficacy of L-364,918 in Rats

Effect	Model	Dose Range	Outcome	Reference
Reversal of CCK-8 induced feeding suppression	Dark cycle feeding	0.03 - 0.3 mg/kg (i.p.)	Complete reversal at 0.1 and 0.3 mg/kg.	[5]
Stimulation of food intake	Dark cycle feeding	0.1 - 0.3 mg/kg (i.p.)	11-35% increase in food intake.	[5]
Antagonism of CCK-induced locomotor activity suppression	Open field test	100 μg/kg (i.p.)	Antagonized the effects of CCK-8.	[1]
Reversal of peptone-induced delay in gastric emptying	Conscious gastric fistula	Dose-dependent	Reversed the effect of peptone.	[7]

Experimental Protocols



This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of L-364,918.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_i) of L-364,918 for the CCK1 receptor.

- Receptor Source: Membranes prepared from tissues or cells expressing the CCK1 receptor (e.g., rat pancreas).
- Radioligand: [1251]CCK-8.
- Procedure:
 - Membrane Preparation: Homogenize rat pancreatic tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.
 - Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [125]CCK-8, and varying concentrations of L-364,918. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCK).
 - Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
 - Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
 - Quantification: Measure the radioactivity retained on the filters using a gamma counter.
 - Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-364,918 to determine the IC₅₀. Calculate the K_i using the Cheng-Prusoff equation.

Amylase Release Assay from Isolated Pancreatic Acini

This functional assay measures the ability of L-364,918 to antagonize CCK-stimulated amylase secretion from pancreatic acinar cells.



- Source: Isolated pancreatic acini from rats.
- Procedure:
 - Isolation of Pancreatic Acini: Digest the pancreas of a rat with collagenase to obtain a suspension of pancreatic acini.
 - Pre-incubation: Pre-incubate the isolated acini with varying concentrations of L-364,918.
 - Stimulation: Add a fixed concentration of CCK-8 to stimulate amylase release. Include control wells with no CCK-8 (basal release) and CCK-8 alone (maximal release).
 - Incubation: Incubate the acini at 37°C for a defined period (e.g., 30 minutes).
 - Sample Collection: Centrifuge the samples to pellet the acini and collect the supernatant.
 - Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.
 - Data Analysis: Express the amylase released as a percentage of the total cellular amylase. Plot the percentage of inhibition of CCK-8-stimulated amylase release against the log concentration of L-364,918 to determine the IC₅₀. A Schild analysis can be performed to determine the pA₂ value and confirm competitive antagonism.[3]

In Vivo Gastric Emptying Assay in Rats

This assay evaluates the effect of L-364,918 on gastric emptying in conscious rats.

- Model: Conscious rats with a gastric fistula or non-invasive methods using a non-absorbable marker.
- Procedure:
 - Animal Preparation: Fast the rats overnight but allow free access to water.
 - Drug Administration: Administer L-364,918 (e.g., intraperitoneally) at various doses. A control group receives the vehicle.



- Test Meal Administration: After a set pre-treatment time, administer a test meal containing a non-absorbable marker (e.g., phenol red) directly into the stomach.
- Sample Collection: At a specific time point after the test meal, euthanize the animals and collect the stomach contents.
- Quantification: Measure the amount of the marker remaining in the stomach.
- Data Analysis: Calculate the percentage of gastric emptying for each animal. Compare the gastric emptying rates between the L-364,918-treated groups and the control group to determine the effect of the antagonist.

Mandatory Visualizations

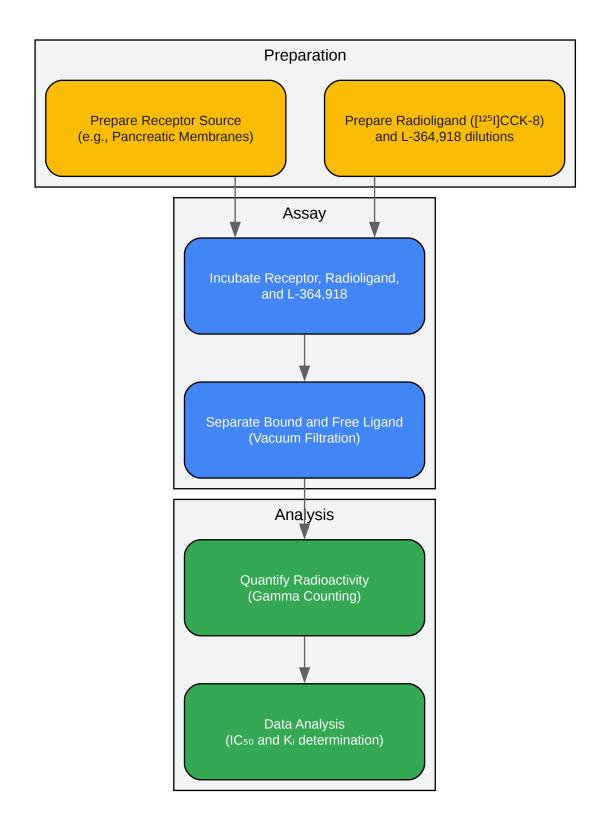
The following diagrams illustrate the signaling pathway of the CCK1 receptor and a typical experimental workflow for characterizing L-364,918.



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Caption: CCK1 Receptor Signaling Pathway and Inhibition by L-364,918.





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Caption: Workflow for a Competitive Radioligand Binding Assay.



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